molecular formula C16H21N3O2S B14160944 2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide CAS No. 733026-71-6

2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide

Cat. No.: B14160944
CAS No.: 733026-71-6
M. Wt: 319.4 g/mol
InChI Key: DADLZPWOSKDEHU-UHFFFAOYSA-N
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Description

2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide typically involves the reaction of 2-mercapto-3-propylquinazolin-4(3H)-one with N-propylacetamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediate compounds, purification, and final product formation. The use of green chemistry principles, such as eco-friendly solvents and recyclable catalysts, is often employed to minimize environmental impact and enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide is unique due to its specific structural features, such as the propyl groups attached to both the quinazolinone ring and the acetamide moiety. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

733026-71-6

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide

InChI

InChI=1S/C16H21N3O2S/c1-3-9-17-14(20)11-22-16-18-13-8-6-5-7-12(13)15(21)19(16)10-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20)

InChI Key

DADLZPWOSKDEHU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC

solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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